N-(3,3-diphenylpropyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
Description
N-(3,3-diphenylpropyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyrimidinone core substituted with a 4-fluorophenyl group and a diphenylpropyl side chain.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c28-23-13-11-22(12-14-23)25-17-27(33)31(19-30-25)18-26(32)29-16-15-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,17,19,24H,15-16,18H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMLJIXNJIFSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrimidine ring.
Attachment of the Acetamide Moiety: The acetamide group is attached through an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the pyrimidine ring.
Formation of the Diphenylpropyl Side Chain: The diphenylpropyl side chain is introduced via a Friedel-Crafts alkylation reaction, where a diphenylpropyl halide reacts with the pyrimidine ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring or the fluorophenyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, reduction may yield reduced pyrimidine derivatives, and substitution may yield various substituted derivatives.
Scientific Research Applications
N-(3,3-diphenylpropyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
describes a series of acetamide derivatives (40000–40006) synthesized with substituents including -H, -Cl, -Br, -CH3, -OCH3, and -NO2. Key comparisons:
- Electronic Effects : The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, similar to -Cl (40001) and -Br (40002), but contrasts with electron-donating -OCH3 (40004) and bulky -CH3 (40003). Fluorine’s smaller atomic radius may enhance metabolic stability compared to bulkier halogens .
- Biological Implications: The nitro group (-NO2) in 40006 is strongly electron-withdrawing, which could increase reactivity but reduce bioavailability.
Fluorinated Pyrimidine/Acetamide Derivatives
Compounds in , and 9 feature fluorinated aromatic systems linked to acetamide or pyrimidine scaffolds:
- Antibacterial Activity: ’s fluoropyridine-oxazolidinone hybrid (6h) shows antibacterial properties, suggesting that the 4-fluorophenyl group in the target compound may similarly enhance target binding via halogen bonding or hydrophobic interactions .
- Synthetic Routes: The target compound’s synthesis (implied in ) involves coupling a diphenylpropylamine with a fluorophenyl-pyrimidinone acetamide. This contrasts with ’s use of peptide coupling reagents (e.g., HATU) for pyrimidine derivatives, indicating divergent strategies for introducing fluorine .
Pyrimidinone vs. Pyridine/Pyrimidine Cores
Diphenylpropyl Side Chain vs. Other Alkyl Groups
- Lipophilicity : The diphenylpropyl chain in the target compound enhances lipophilicity compared to simpler alkyl groups (e.g., N-isopropyl in or phenethyl in ). This may improve membrane permeability but could increase off-target binding .
Data Tables
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Fluorine’s Role: The 4-fluorophenyl group in the target compound likely enhances binding affinity and metabolic stability compared to non-fluorinated analogs, as seen in and .
- Side Chain Optimization : The diphenylpropyl group may offer superior pharmacokinetic properties over shorter alkyl chains but requires further toxicity studies .
- Synthetic Challenges : The use of NaI/TMS-Cl () suggests halogen exchange mechanisms, which may limit scalability compared to modern coupling methods (e.g., HATU in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
